molecular formula C24H50O25 B2893482 Stachyose tetrahydrate CAS No. 10094-58-3; 54261-98-2

Stachyose tetrahydrate

Cat. No.: B2893482
CAS No.: 10094-58-3; 54261-98-2
M. Wt: 738.639
InChI Key: KUVZQLSUXDNGAW-QPIIYOCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stachyose tetrahydrate is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. It is a non-reducing sugar and belongs to the raffinose family of oligosaccharides. This compound is commonly found in various plants, particularly in the tubers of Stachys sieboldii and other members of the Lamiaceae family .

Preparation Methods

Synthetic Routes and Reaction Conditions

Stachyose tetrahydrate can be synthesized through enzymatic methods involving the transfer of galactose units to sucrose. The key enzyme used in this process is α-galactosidase, which facilitates the addition of galactose to sucrose, forming raffinose and subsequently stachyose .

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources such as the tubers of Stachys sieboldii. The extraction process includes steps like grinding the plant material, followed by solvent extraction using water or ethanol. The extract is then purified through filtration, concentration, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Stachyose tetrahydrate undergoes various chemical reactions, including hydrolysis, fermentation, and Maillard reactions.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Galactose and sucrose.

    Fermentation: Short-chain fatty acids, gases (carbon dioxide, hydrogen, methane).

    Maillard Reactions: Brown pigments, flavor compounds.

Scientific Research Applications

Stachyose tetrahydrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

Stachyose tetrahydrate exerts its effects primarily through its role as a prebiotic. It is not digested by human enzymes and reaches the colon intact, where it is fermented by beneficial gut bacteria. This fermentation process produces short-chain fatty acids, which have various health benefits, including improved gut health and enhanced mineral absorption .

Comparison with Similar Compounds

Stachyose tetrahydrate is part of the raffinose family of oligosaccharides, which also includes raffinose and verbascose.

Uniqueness

This compound is unique due to its specific composition and its ability to act as a prebiotic, promoting the growth of beneficial gut bacteria more effectively than some other oligosaccharides .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21.4H2O/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;;;;/h6-23,25-38H,1-5H2;4*1H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVZQLSUXDNGAW-QPIIYOCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470-55-3
Record name .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stachyose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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